molecular formula C17H19FN4O2 B265400 Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B265400
M. Wt: 330.36 g/mol
InChI Key: UOBGZXKSHQNAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticonvulsant, anxiolytic, and sedative properties. It has also been reported to possess potent analgesic and anti-inflammatory activities. Additionally, Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

The exact mechanism of action of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is thought to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the brain and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been reported to produce a range of biochemical and physiological effects. It has been found to induce muscle relaxation, reduce anxiety, and produce sedation. Additionally, it has been shown to possess potent anticonvulsant and analgesic properties. However, the compound also exhibits some limitations in terms of its side effects and toxicity, which need to be addressed before it can be considered for clinical use.

Advantages and Limitations for Lab Experiments

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits good solubility in various organic solvents, which makes it suitable for use in various assays and experiments. However, the compound also exhibits some limitations, such as its low stability and potential toxicity, which need to be taken into account when designing experiments.

Future Directions

There are several future directions for the research on Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective analogs of the compound that exhibit fewer side effects and toxicity. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential applications in other fields such as biochemistry and pharmacology need to be explored further.

Synthesis Methods

The synthesis of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with propylamine to form 3-fluorophenylpropylamine. This intermediate is then reacted with ethyl acetoacetate to form ethyl 7-(3-fluorophenyl)-5-propyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Finally, the benzodiazepinone is reacted with hydrazine hydrate to form Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

properties

Product Name

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

ethyl 7-(3-fluorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(18)9-11)22-17(21-13)19-10-20-22/h5,7-10,15H,3-4,6H2,1-2H3,(H,19,20,21)

InChI Key

UOBGZXKSHQNAJR-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC

SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OCC

Origin of Product

United States

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